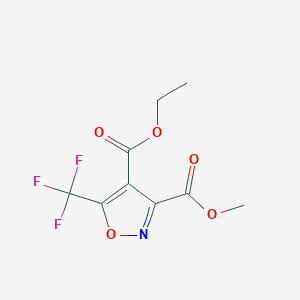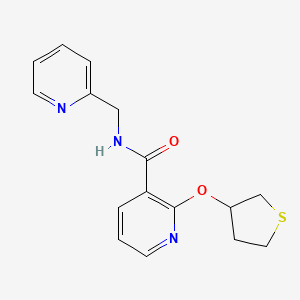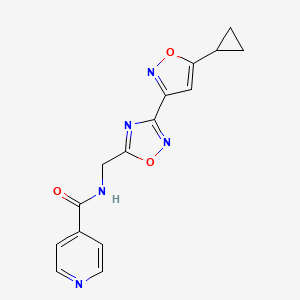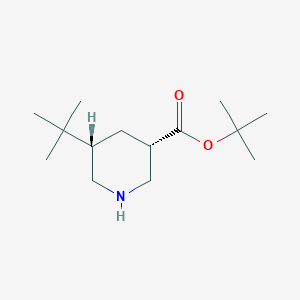![molecular formula C22H22N6O3 B2841679 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332388-43-9](/img/no-structure.png)
7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Chemical Properties
One study describes the typical geometry of molecules similar to the specified compound, highlighting the planarity of the purine system and its inclination angles, which are critical for understanding the chemical behavior and interaction capabilities of such compounds (Karczmarzyk et al., 1995).
Chemosensors for Fluoride Ion Detection
Research into 1,8-naphthalimide derivatives, which share a similar structural motif with the specified compound, has led to the development of efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds leverage the hydrazone moiety's ability to deprotonate in the presence of fluoride ion, leading to a color change (Zhang et al., 2020).
Synthetic Techniques and Derivatives
A study focused on synthesizing new derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-diones, highlighting the importance of specific synthetic paths for creating novel compounds with potential biological activities (Gobouri, 2020).
Pharmacological Evaluation
Another study explored 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research indicates the potential for developing new psychotropic drugs based on modifications to the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).
Analgesic Activity
The analgesic properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives were investigated, demonstrating significant analgesic and anti-inflammatory effects. This suggests the utility of modifying the purine-2,6-dione structure to develop new analgesic agents (Zygmunt et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with 2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide followed by cyclization to form the final product.", "Starting Materials": [ "7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione", "2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide" ], "Reaction": [ "Step 1: Dissolve 7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 2-[1-(4-hydroxyphenyl)ethylidene]hydrazinecarboxamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable acid such as acetic acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any precipitated solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the final product, 7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione." ] } | |
Número CAS |
332388-43-9 |
Fórmula molecular |
C22H22N6O3 |
Peso molecular |
418.457 |
Nombre IUPAC |
7-benzyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22N6O3/c1-14(16-9-11-17(29)12-10-16)24-25-21-23-19-18(20(30)27(3)22(31)26(19)2)28(21)13-15-7-5-4-6-8-15/h4-12,29H,13H2,1-3H3,(H,23,25)/b24-14- |
Clave InChI |
KWLYOSVZLGOKIR-OYKKKHCWSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)C4=CC=C(C=C4)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)

![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)


![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)


![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)
